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Compound Name:
Hexaethylene glycol

phosphoramidite

Cat. No.: B10857326 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals avoid the formation

of n+1 species and other common impurities during long oligonucleotide synthesis.

Troubleshooting Guide
This guide provides solutions to specific issues that can lead to the formation of n+1 impurities

in your oligonucleotide synthesis experiments.

Question: I am observing a significant peak in my HPLC or mass spectrometry analysis that

corresponds to the mass of my target oligonucleotide plus an additional mass, suggesting an

n+1 impurity. What are the potential causes and how can I resolve this?

Answer:

An n+1 impurity, a species with a higher molecular weight than the desired full-length

oligonucleotide, can arise from several side reactions during solid-phase synthesis. The two

most common causes are the formation of a guanosine-guanosine (GG) dimer and the

cyanoethylation of thymidine residues.

GG Dimer Addition: The activators used in phosphoramidite chemistry are mildly acidic and

can prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from a dG

phosphoramidite monomer in solution. This unprotected dG can then react with another
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activated dG monomer, forming a GG dimer that gets incorporated into the growing

oligonucleotide chain. This results in an n+1 species with a significant mass increase.[1]

N3-Cyanoethylation of Thymidine: During the deprotection step with ammonia, acrylonitrile is

generated as a byproduct of the removal of the cyanoethyl protecting group from the

phosphate backbone. Acrylonitrile can then react with the N3 position of thymidine residues,

leading to a +53 Da modification.[1][2] This modified species often co-elutes with or appears

as a shoulder on the main product peak in reverse-phase HPLC, mimicking an n+1 peak.[1]

Troubleshooting Steps:

Minimize GG Dimer Formation:

Use Fresh, High-Quality Reagents: Ensure your dG phosphoramidite and activator

solutions are fresh and of high purity. Degraded reagents are more prone to side

reactions.

Optimize Coupling Times: While longer coupling times can improve efficiency, excessively

long times can increase the opportunity for side reactions. Follow the synthesizer

manufacturer's recommendations and optimize for your specific sequence.

Prevent N3-Cyanoethylation of Thymidine:

Post-Synthetic Diethylamine (DEA) Wash: This is the most effective method to completely

eliminate the +53 Da adduct.[1] After synthesis is complete and before cleavage from the

solid support, perform a wash with a 10-20% solution of diethylamine in anhydrous

acetonitrile.[1][3]

Use AMA for Deprotection: A mixture of aqueous ammonium hydroxide and aqueous

methylamine (AMA) can be used for deprotection. Methylamine is a more effective

scavenger of acrylonitrile than ammonia alone, thus minimizing the formation of the +53

Da adduct.[1]

Increase Ammonia Volume: When using only ammonium hydroxide for deprotection, using

a larger volume can help to better scavenge the acrylonitrile.[1]
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Q1: What is an "n+1 species" in the context of oligonucleotide synthesis?

A1: An "n+1 species" or "n+1 impurity" refers to an oligonucleotide that is one nucleotide longer

than the intended, full-length sequence. However, the term is also commonly used to describe

other adducts that increase the molecular weight of the final product, such as the +53 Da

modification on thymidine residues.[1][4] These high molecular weight impurities can

complicate downstream applications by interfering with hybridization, priming, or therapeutic

action.

Q2: How does coupling efficiency affect the purity of long oligonucleotides?

A2: Coupling efficiency is a critical factor in determining the final yield and purity of the desired

full-length oligonucleotide. Each synthesis cycle that fails to add a nucleotide results in a

truncated sequence (n-1, n-2, etc.). While not an n+1 species, these "failure sequences" are

major impurities. The cumulative effect of even a small decrease in coupling efficiency is

significant for long oligonucleotides. For example, with a 99% coupling efficiency, the

theoretical yield of a 100-mer is only 37%, with the remaining 63% being shorter failure

sequences.

Q3: Besides n+1 species, what other common impurities should I be aware of during long

oligonucleotide synthesis?

A3: In addition to n+1 and failure sequences (n-x), other common impurities include:

Deletion Mutants (n-1 internal): These occur if the 5'-hydroxyl group of a failure sequence is

not properly capped and re-enters the synthesis cycle at a later stage. This results in an

oligonucleotide of nearly the correct length but with an internal deletion, which can be very

difficult to separate from the full-length product.[1]

Depurination Products: The acidic conditions of the detritylation step can lead to the

cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar

backbone, creating an abasic site. This can lead to chain cleavage during the final

deprotection.

Phosphoramidite-Related Impurities: Impurities in the phosphoramidite monomers

themselves can be incorporated into the growing oligonucleotide chain.[5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.glenresearch.com/reports/gr21-211
https://tsquality.ch/navigating-the-complexity-of-oligonucleotide-impurities/
https://www.glenresearch.com/reports/gr21-211
https://documents.thermofisher.com/TFS-Assets/BID/Technical-Notes/amidite-impurity-classification-technote.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q4: What analytical techniques are best for detecting n+1 species?

A4: A combination of techniques is often ideal for the characterization of oligonucleotide purity:

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-

Assisted Laser Desorption/Ionization (MALDI-MS) are powerful for identifying n+1 species

and other adducts by providing precise molecular weight information.[6]

High-Performance Liquid Chromatography (HPLC): Both ion-exchange (IEX) and reverse-

phase (RP) HPLC can separate the full-length product from shorter failure sequences and

some n+1 impurities.[7][8][9][10] RP-HPLC is particularly useful for separating based on

hydrophobicity, while IEX-HPLC separates based on charge (length).[9]

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can resolve oligonucleotides

based on size with high resolution, allowing for the visualization of full-length product and

shorter impurities.[11][12][13]

Quantitative Data Summary
The following table summarizes the impact of coupling efficiency on the theoretical yield of full-

length oligonucleotides of various lengths. As the length of the oligonucleotide increases, even

a small decrease in coupling efficiency leads to a dramatic reduction in the amount of the

desired product.

Oligonucleotide
Length (bases)

98.5% Coupling
Efficiency (% Full-
Length Product)

99.0% Coupling
Efficiency (% Full-
Length Product)

99.5% Coupling
Efficiency (% Full-
Length Product)

20 74.5 82.6 90.5

50 47.0 60.5 77.8

75 32.3 47.1 68.6

100 22.2 36.6 60.5

150 10.4 22.2 47.1

200 4.9 13.4 36.6
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Data compiled from publicly available resources.

Key Experimental Protocols
Protocol 1: Post-Synthetic Diethylamine (DEA) Wash to Remove +53 Da Adduct

Objective: To eliminate the N3-cyanoethyl adduct on thymidine residues.

Materials:

Oligonucleotide synthesis column (post-synthesis)

20% Diethylamine (v/v) in anhydrous acetonitrile

Syringe or automated synthesizer port for reagent delivery

Anhydrous acetonitrile

Procedure:

Upon completion of the oligonucleotide synthesis, ensure the final DMT group is either on or

off, as per your desired purification strategy.

Instead of proceeding directly to cleavage and deprotection, perform the following wash

steps while the oligonucleotide is still on the solid support.

Manual Procedure:

Attach a syringe containing the 20% DEA solution to the synthesis column.

Slowly pass 2-3 mL of the DEA solution through the column over a period of approximately

5 minutes.

Wash the column with 5-10 mL of anhydrous acetonitrile to remove residual diethylamine.

Automated Procedure:

If your synthesizer has an auxiliary reagent line, configure it to deliver the 20% DEA

solution.
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Create a custom end-of-synthesis protocol that includes a step to deliver the DEA solution

for a specified time (e.g., 10 minutes at a flow rate of 1 mL/min), followed by an acetonitrile

wash.[14]

After the DEA wash and acetonitrile rinse, proceed with your standard cleavage and

deprotection protocol.

Protocol 2: Analysis of Oligonucleotide Purity by Denaturing Polyacrylamide Gel

Electrophoresis (PAGE)

Objective: To resolve the full-length oligonucleotide from shorter failure sequences.

Materials:

PAGE apparatus (e.g., Mini-PROTEAN® system)

40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution

Urea

10x TBE buffer (Tris-borate-EDTA)

10% Ammonium persulfate (APS), freshly prepared

TEMED (N,N,N',N'-tetramethylethylenediamine)

2x Formamide loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, 0.025%

bromophenol blue, 0.025% xylene cyanol)

Staining solution (e.g., Stains-All™ or SYBR™ Gold)

Oligonucleotide sample

Procedure:

Gel Preparation (e.g., 15% denaturing polyacrylamide gel):

For a 10 mL gel solution, combine:
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4.8 g Urea

3.75 mL 40% Acrylamide/Bis solution

1.0 mL 10x TBE buffer

Add deionized water to a final volume of 10 mL and dissolve the urea completely.

Add 100 µL of 10% APS and 10 µL of TEMED to initiate polymerization.

Immediately pour the gel solution between the glass plates of the casting apparatus, insert

the comb, and allow the gel to polymerize for at least 30 minutes.

Sample Preparation:

Resuspend the oligonucleotide sample in deionized water or TE buffer.

Mix approximately 100-200 pmol of the oligonucleotide with an equal volume of 2x

formamide loading buffer.

Heat the sample at 95°C for 5 minutes to denature any secondary structures, then

immediately place it on ice.

Electrophoresis:

Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers

with 1x TBE buffer.

Remove the comb and flush the wells with buffer.

Load the denatured samples into the wells.

Run the gel at a constant voltage (e.g., 150-200 V) until the bromophenol blue dye front

reaches the bottom of the gel. The exact voltage and run time will depend on the gel size

and percentage.

Staining and Visualization:

Carefully remove the gel from the glass plates and place it in a staining tray.
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Add the staining solution and incubate with gentle agitation for 15-30 minutes, protected

from light.

Destain the gel with water if necessary.

Visualize the bands using an appropriate imaging system. The main band should

correspond to the full-length product, with any shorter failure sequences appearing as

faster-migrating bands below it.
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
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Caption: Primary mechanisms leading to the formation of n+1 species.
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Caption: A logical workflow for troubleshooting n+1 impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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